
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine and phenol, featuring a piperidine ring substituted with four methyl groups and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a piperidine derivative. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while halogenation can produce halogenated phenols .
Aplicaciones Científicas De Investigación
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring may also interact with various receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: Another phenol derivative with similar structural features but different substituents on the phenol ring.
2,6-Di-tert-butylphenol: A phenol derivative with bulky tert-butyl groups that influence its reactivity and applications.
Uniqueness
3-(1,3,3,4-Tetramethylpiperidin-4-yl)phenol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific applications in various fields .
Propiedades
Número CAS |
96626-43-6 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(1,3,3,4-tetramethylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-14(2)11-16(4)9-8-15(14,3)12-6-5-7-13(17)10-12/h5-7,10,17H,8-9,11H2,1-4H3 |
Clave InChI |
JFYZWZOVKRKQFB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1(C)C2=CC(=CC=C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)
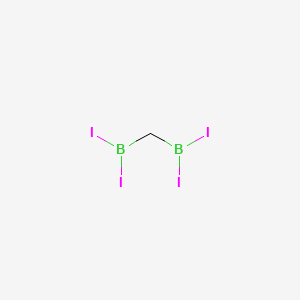

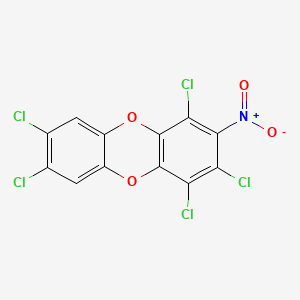
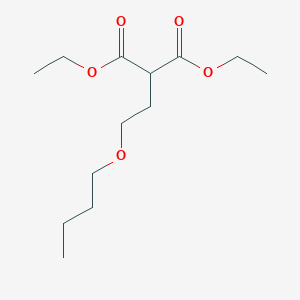
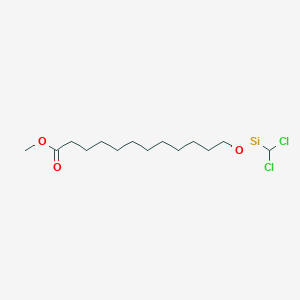
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
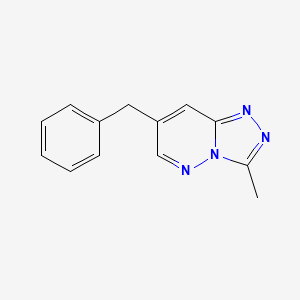
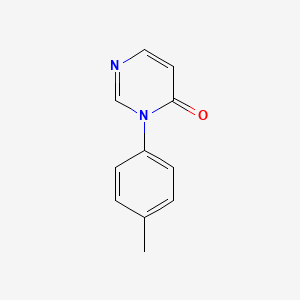
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
